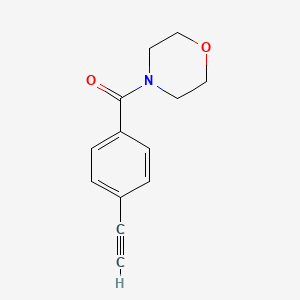

(4-Ethynylphenyl)(morpholino)methanone

Description

Contextualization of Ethynyl-Substituted Aromatic Building Blocks in Modern Chemical Research

Ethynyl-substituted aromatic compounds are pivotal intermediates in modern organic synthesis. The terminal alkyne group serves as a versatile handle for a multitude of coupling reactions, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net These reactions allow for the facile introduction of the ethynylphenyl scaffold into larger, more complex molecules, providing a rigid and linear linker that is often desirable in the design of functional materials and bioactive compounds. gelest.com The ethynyl (B1212043) group's reactivity also extends to other transformations, including addition reactions and the formation of various heterocyclic systems.

Significance of Morpholino Amide Moieties in Organic Synthesis

The morpholino amide moiety is a well-established functional group in organic and medicinal chemistry. The morpholine (B109124) ring is a common feature in numerous biologically active compounds and approved drugs, often contributing to favorable physicochemical properties such as improved solubility and metabolic stability. lifechemicals.com In the context of (4-Ethynylphenyl)(morpholino)methanone, the amide linkage provides chemical stability and influences the electronic properties of the aromatic ring. The morpholine group itself can also participate in further chemical modifications, although it is more commonly retained as a stable structural element in the final products.

Overview of Synthetic Versatility and Core Research Focus

The synthetic versatility of this compound stems from the orthogonal reactivity of its functional groups. The terminal alkyne is the primary site for elaboration, allowing for the construction of carbon-carbon and carbon-heteroatom bonds through various coupling strategies. The morpholino amide group, while generally less reactive, provides a stable and often beneficial structural component. Research on this compound is primarily focused on its application as a key intermediate for the synthesis of novel heterocyclic compounds, particularly 1,2,3-triazoles, and for its potential use in the development of new pharmaceutical agents and functional organic materials.

The synthesis of this compound is typically achieved through a multi-step sequence, starting from a readily available precursor such as (4-bromophenyl)(morpholino)methanone (B152215). A common strategy involves a Sonogashira coupling reaction with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187), followed by a deprotection step to reveal the terminal alkyne. gelest.combeilstein-journals.org

Table 1: Physicochemical Properties of this compound sigmaaldrich.comsigmaaldrich.comchemicalbook.com

| Property | Value |

| CAS Number | 851895-20-0 |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥95% |

Delimitation of Research Scope: Exclusions of Prohibited Information

This article strictly focuses on the chemical synthesis, properties, and applications of this compound within the realm of advanced organic synthesis. In accordance with the specified instructions, this document explicitly excludes any information related to dosage, administration, safety profiles, or adverse effects of this compound or any of its derivatives. The content is intended for a scientific audience and is based on publicly available chemical research data.

Detailed Research Findings

The utility of this compound as a synthetic intermediate is best illustrated through its participation in key organic reactions.

Synthesis of the Precursor: (4-bromophenyl)(morpholino)methanone

The synthesis of the key precursor, (4-bromophenyl)(morpholino)methanone, is a foundational step. Spectroscopic data for this compound confirms its structure and purity, which is essential for its successful use in subsequent reactions.

Table 2: Spectroscopic Data for (4-bromophenyl)(morpholino)methanone

| Spectroscopic Technique | Key Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 – 7.32 (m, 4H), 3.95 – 3.30 (m, 8H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 169.4, 136.0, 133.6, 128.9, 128.7, 66.8, 48.2, 42.7 |

Sonogashira Coupling and Deprotection

The introduction of the ethynyl group is typically achieved via a palladium-catalyzed Sonogashira coupling reaction between (4-bromophenyl)(morpholino)methanone and an acetylene equivalent, often trimethylsilylacetylene. This reaction is a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. beilstein-journals.orgnih.gov

Following the coupling reaction, the silyl (B83357) protecting group is removed under mild conditions to yield the terminal alkyne, this compound. gelest.comnih.govharvard.edunih.gov This two-step process provides an efficient route to the target compound.

"Click Chemistry": Synthesis of 1,2,3-Triazole Derivatives

A significant application of this compound is its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.comnih.gov This reaction is highly efficient and regioselective, proceeding under mild conditions with a wide range of organic azides. The resulting triazole ring is a stable aromatic heterocycle that is considered a valuable pharmacophore in drug discovery due to its ability to participate in hydrogen bonding and dipole interactions. frontiersin.org

The reaction of this compound with various organic azides (R-N₃) would yield a library of novel 1,2,3-triazole derivatives, each bearing the (morpholinocarbonyl)phenyl substituent.

Table 3: Representative Examples of Potential 1,2,3-Triazole Derivatives from this compound

| R-Group of Azide (B81097) | Product Name | Potential Application Area |

| Benzyl | (4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)(morpholino)methanone | Medicinal Chemistry |

| Phenyl | (morpholino)(4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl)methanone | Materials Science |

| Adamantyl | (4-(1-(adamantan-1-yl)-1H-1,2,3-triazol-4-yl)phenyl)(morpholino)methanone | Medicinal Chemistry |

Structure

3D Structure

Properties

IUPAC Name |

(4-ethynylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-11-3-5-12(6-4-11)13(15)14-7-9-16-10-8-14/h1,3-6H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKWBFZGLGMZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Approaches to the Chemical Synthesis of 4 Ethynylphenyl Morpholino Methanone

Precursor Synthesis and Amide Bond Formation

The convergent synthesis of the target compound requires two key components: a derivative of 4-ethynylbenzoic acid and morpholine (B109124). The strategic focus lies in preparing the activated benzoic acid derivative and selecting an appropriate amidation protocol that is compatible with the reactive ethynyl (B1212043) group.

This approach typically starts with a halogenated benzoic acid, such as 4-iodobenzoic acid, which is coupled with a protected acetylene (B1199291) source like trimethylsilylacetylene (B32187) (TMSA). The reaction is catalyzed by a palladium complex, for instance, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), in the presence of a copper(I) co-catalyst. The terminal silyl (B83357) group serves to protect the acidic alkyne proton during the coupling reaction and is subsequently removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne. Key parameters for this transformation are outlined in the table below.

Table 1: Typical Reaction Conditions for Sonogashira Coupling in 4-Ethynylbenzoic Acid Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | 4-Iodobenzoic acid | Starting material providing the benzene (B151609) ring and carboxylic acid. |

| Alkyne Source | Trimethylsilylacetylene (TMSA) | Provides the ethynyl group in a protected form. |

| Catalyst | Pd(PPh₃)₂Cl₂ (e.g., 5 mol%) | Facilitates the carbon-carbon bond formation. |

| Co-catalyst | Copper(I) Iodide (CuI) | Enhances the catalytic cycle. |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Dissolves reactants and facilitates the reaction. |

| Base | Triethylamine (B128534) (Et₃N) or Diisopropylamine (B44863) (DIPA) | Scavenges the hydrogen halide byproduct. |

| Temperature | 60–80°C | Provides thermal energy to drive the reaction. |

| Deprotection | K₂CO₃ in MeOH or TBAF in THF | Removes the trimethylsilyl (B98337) protecting group. |

Following the synthesis, purification by recrystallization or column chromatography is essential to remove palladium catalyst residues and other impurities. The resulting 4-ethynylbenzoic acid serves as the direct precursor for the subsequent amidation step.

The formation of the amide bond between the carboxylic acid of 4-ethynylbenzoic acid and the secondary amine of morpholine is the final key transformation. Several standard and reliable methods can be employed, each with distinct advantages concerning reaction conditions, reagent cost, and byproduct profiles.

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI or EDC), are widely used reagents for facilitating amide bond formation under mild conditions. peptide.commasterorganicchemistry.com The reaction proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.govluxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine (morpholine).

Table 2: Reagents for Carbodiimide-Mediated Amidation

The kinetics of these reactions indicate that the rate-determining step is often the initial reaction between the carboxylic acid and EDCI. nih.govluxembourg-bio.com

Propanephosphonic acid anhydride (B1165640), commonly known as T3P®, is a highly effective coupling reagent for amide bond synthesis. ribbitt.com It is recognized for providing high product yields and purities with minimal epimerization for chiral substrates. ribbitt.comorganic-chemistry.org A significant advantage of T3P is that its byproducts are water-soluble, which allows for a straightforward aqueous workup and purification of the final amide product. ribbitt.comorganic-chemistry.org

The mechanism involves the activation of the carboxylic acid by T3P to form a mixed anhydride intermediate. researchgate.net This activated species readily undergoes nucleophilic acyl substitution with morpholine to yield (4-Ethynylphenyl)(morpholino)methanone. The mild reaction conditions and high efficiency make T3P an attractive alternative to other coupling reagents. organic-chemistry.orgijsrset.com

Table 3: Comparison of T3P with Other Coupling Reagents

| Coupling Reagent | Typical Yield | Byproduct Characteristics | Key Advantages |

|---|---|---|---|

| T3P | Good to Excellent ijsrset.com | Water-soluble ribbitt.com | Low epimerization, easy workup, non-toxic ribbitt.comorganic-chemistry.org |

| DCC | Good | Insoluble dicyclohexylurea | Effective but byproduct removal can be difficult peptide.com |

| EDCI/HOBt | Good to Excellent | Water-soluble urea (B33335) peptide.com | Mild conditions, widely used nih.gov |

| HATU | Good | Water-soluble | High reactivity |

The combination of T3P with a mild base like pyridine (B92270) has been shown to be a robust and scalable method for amide bond formation, even with challenging or sensitive substrates. organic-chemistry.org

The acid halide methodology is a classic, robust, and frequently used two-step approach for amide synthesis. masterorganicchemistry.comlibretexts.org The first step involves the conversion of the carboxylic acid, 4-ethynylbenzoic acid, into a more reactive acid halide, typically 4-ethynylbenzoyl chloride. This is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comcommonorganicchemistry.com

Once formed, the crude acid chloride is reacted directly with morpholine. libretexts.orgorgoreview.com This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. masterorganicchemistry.com To ensure the reaction proceeds to completion, the HCl must be neutralized. This can be accomplished by using two equivalents of morpholine—one to form the amide and the second to act as a base—or by using one equivalent of morpholine in the presence of an inexpensive auxiliary base like sodium hydroxide (B78521) (NaOH) or triethylamine (Et₃N). libretexts.orgcommonorganicchemistry.comorgoreview.com This method is exemplified in the synthesis of the sedative trimetozine (B1683654) from 3,4,5-trimethoxybenzoyl chloride and morpholine. libretexts.orgorgoreview.com

Table 4: Common Reagents for Acid Chloride Formation

| Reagent | Chemical Formula | Byproducts |

|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) |

This method is very general and typically proceeds efficiently at room temperature in a suitable aprotic solvent. commonorganicchemistry.com

A comprehensive synthetic strategy can also involve a multi-step sequence starting from readily available halogenated precursors, where the amide bond is formed prior to the introduction of the ethynyl group. This approach can be advantageous if the coupling reagents for amidation are incompatible with a terminal alkyne.

One such pathway would begin with the conversion of 4-iodobenzoic acid to its corresponding acid chloride, followed by amidation with morpholine to produce (4-iodophenyl)(morpholino)methanone. This halogenated amide intermediate can then undergo a Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene. The final step would be the deprotection of the silyl group to yield the target compound, this compound. A similar multi-step approach is used in the synthesis of (3-Aminophenyl)(morpholino)methanone, which involves nitration, chlorination, amidation with morpholine, and a final reduction. researchgate.net

Figure 1: Illustrative Multi-Step Synthetic Pathway

Step 1: Amidation

4-Iodobenzoic Acid + SOCl₂ → 4-Iodobenzoyl chloride

4-Iodobenzoyl chloride + Morpholine → (4-Iodophenyl)(morpholino)methanone

Step 2: Sonogashira Coupling

(4-Iodophenyl)(morpholino)methanone + Trimethylsilylacetylene --(Pd/Cu catalyst)--> (4-((Trimethylsilyl)ethynyl)phenyl)(morpholino)methanone

Step 3: Deprotection

(4-((Trimethylsilyl)ethynyl)phenyl)(morpholino)methanone --(K₂CO₃/MeOH)--> this compound

This sequence strategically places the sensitive ethynyl group installation at a later stage of the synthesis, protecting it from potentially harsh conditions required for the initial steps.

Multi-Step Conversions from Halogenated Precursors

Halogen-Directed Functionalization on Aromatic Ring

A common and effective strategy for the synthesis of ethynyl-substituted phenyl compounds begins with the halogenation of the aromatic ring. This approach introduces a reactive handle that can be subsequently converted to the desired alkyne functionality. For the synthesis of this compound, a plausible route involves the initial preparation of a 4-halobenzoyl halide.

For instance, 4-iodobenzoic acid or 4-bromobenzoic acid can serve as starting materials. These halogenated benzoic acids can be converted to their corresponding acyl chlorides or acyl bromides using standard halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activated acyl halide can then be reacted with morpholine in the presence of a base to form the corresponding (4-halophenyl)(morpholino)methanone. This amide formation is a crucial step, and the resulting halogenated intermediate is the direct precursor for the subsequent ethynylation reaction.

The choice of halogen (typically bromine or iodine) is significant as it influences the reactivity in the subsequent cross-coupling step, with iodides generally being more reactive than bromides.

Transition Metal-Catalyzed Ethynylation Reactions (e.g., Sonogashira Coupling)

With the (4-halophenyl)(morpholino)methanone in hand, the introduction of the ethynyl group is most efficiently achieved through a transition metal-catalyzed cross-coupling reaction. The Sonogashira coupling is a premier method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. rsc.orgscirp.org

This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, often an amine like triethylamine (Et₃N) or diisopropylamine (DIPA). researchgate.net The reaction of (4-iodophenyl)(morpholino)methanone or (4-bromophenyl)(morpholino)methanone (B152215) with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection, would yield the target compound, this compound. nih.govbeilstein-journals.org

The general scheme for the Sonogashira coupling is as follows:

The reaction conditions, including the choice of catalyst, solvent, base, and temperature, are critical for achieving high yields and purity.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Alkyne Source | Trimethylsilylacetylene, Phenylacetylene |

| Temperature | Room temperature to reflux |

Advanced Methodologies for Stereochemical Control in Analogous Systems

While this compound itself is an achiral molecule, the morpholine scaffold is a common feature in many biologically active compounds where stereochemistry plays a crucial role. acs.org Therefore, the development of enantioselective and diastereoselective methods for the synthesis of substituted morpholines is of significant interest in medicinal chemistry. oup.comnih.gov

Enantioselective Synthesis Strategies (if applicable to morpholine-substituted compounds)

Enantioselective synthesis of morpholine derivatives often involves the use of chiral starting materials or chiral catalysts. nih.gov One approach is to start from enantiomerically pure amino alcohols, which can be cyclized to form chiral morpholines. nih.gov

Another powerful strategy is the use of asymmetric catalysis. For example, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent enantioselectivity (up to >99.9% ee). rsc.org Similarly, tandem hydroamination and asymmetric transfer hydrogenation reactions can provide enantioselective access to 3-substituted morpholines. organic-chemistry.org

Enzyme-catalyzed resolutions are also employed to separate enantiomers of morpholine precursors. For instance, the resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate using a specific enzyme is a key step in the enantioselective synthesis of certain morpholine derivatives. nih.gov

Diastereoselective Approaches

Diastereoselective synthesis of substituted morpholines is crucial when multiple stereocenters are present. Various methods have been developed to control the relative stereochemistry of substituents on the morpholine ring.

Indium(III)-catalyzed intramolecular reductive etherification has been demonstrated to produce various disubstituted morpholines with high diastereoselectivity. oup.com This method allows for the construction of cis-2,3-, cis-2,5-, and cis-2,6-disubstituted morpholines. oup.com

Palladium-catalyzed carboamination reactions have also been successfully applied to the diastereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov Furthermore, rhodium-catalyzed cyclization of nitrogen-tethered allenols can yield morpholines with high diastereoselectivity (up to >99:1 dr). rsc.org

These advanced methodologies for stereochemical control are vital for the synthesis of complex, chiral molecules containing the morpholine motif, which are prevalent in drug discovery. acs.orgacs.org

Chemical Reactivity and Mechanistic Elucidation of Transformation Pathways

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond of the ethynyl (B1212043) group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions. Its terminal position, featuring an acidic proton, is particularly crucial for its participation in foundational synthetic methodologies like click chemistry and palladium-catalyzed cross-coupling reactions.

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov The terminal alkyne of (4-Ethynylphenyl)(morpholino)methanone is an ideal handle for engaging in one of the most prominent click reactions: the azide-alkyne cycloaddition.

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a powerful, reliable, and regiospecific transformation that joins a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govrsc.org This reaction has become a cornerstone in medicinal chemistry and materials science for its efficiency and functional group tolerance. beilstein-journals.org For this compound, the CuAAC reaction provides a straightforward method to covalently link the phenyl-morpholino-methanone scaffold to any molecule bearing an azide group.

The reaction proceeds under mild conditions, typically using a copper(II) salt like CuSO₄·5H₂O as a pre-catalyst, which is reduced in situ to the active copper(I) species by a reducing agent such as sodium ascorbate. nih.gov The catalytic cycle involves the formation of a copper(I) acetylide intermediate from this compound, which then reacts with an organic azide in a stepwise cycloaddition to yield the stable triazole ring. nih.govnih.gov This transformation is highly valued for its ability to create complex molecules from simple building blocks. beilstein-journals.org While specific kinetic data for this compound is not extensively documented, the reaction is expected to proceed with the high efficiency characteristic of the CuAAC process. nih.gov

Table 1: Representative Conditions for CuAAC Reaction

This table illustrates a typical setup for the CuAAC reaction involving this compound with a generic azide.

| Parameter | Value/Component | Purpose |

| Alkyne | This compound | Substrate providing the ethynyl group. |

| Azide | Benzyl Azide | Representative coupling partner. |

| Catalyst | CuSO₄·5H₂O (5 mol%) | Copper(II) source for the active Cu(I) catalyst. |

| Reducing Agent | Sodium Ascorbate (10 mol%) | Reduces Cu(II) to the catalytically active Cu(I) state. |

| Solvent | t-Butanol/H₂O (1:1) | Common solvent system that accommodates both organic and inorganic reagents. |

| Temperature | Room Temperature | Demonstrates the mild conditions typical for CuAAC reactions. |

In contrast to the copper-catalyzed variant, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a metal-free click reaction. The driving force for SPAAC is not a catalyst but rather the high ring strain of a cycloalkyne, typically a cyclooctyne (B158145) derivative. The release of this strain energy significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any metal catalyst.

The compound this compound, possessing a linear, terminal alkyne, lacks the requisite ring strain for this transformation. Its sp-hybridized carbons adopt a stable 180° bond angle, resulting in a high activation barrier for the uncatalyzed reaction with azides. Therefore, this compound is not a suitable substrate for SPAAC reactions.

In CuAAC reactions, the performance of the copper catalyst can be significantly enhanced through the use of coordinating ligands. These ligands serve to stabilize the catalytically active Cu(I) oxidation state against disproportionation or oxidation and can accelerate the rate of the cycloaddition. nih.gov One of the most widely used ligands is tris(benzyltriazolylmethyl)amine (TBTA).

The triazole product formed from the CuAAC reaction of this compound is itself a potential building block for new ligands. The nitrogen atoms within the newly formed 1,2,3-triazole ring can act as coordinating sites for the copper(I) catalyst. By synthesizing derivatives of the (4-(1-substituted-1H-1,2,3-triazol-4-yl)phenyl)(morpholino)methanone product, it is theoretically possible to design novel ligand scaffolds. For instance, multiple triazole-phenyl-morpholino units could be tethered together to create a multidentate ligand. While this remains a theoretical application without specific published examples, it highlights the potential for the reaction products to be repurposed in catalyst development.

The terminal alkyne of this compound also enables its participation in various transition-metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

The Sonogashira coupling is a robust and versatile reaction that forms a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide/triflate. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org this compound serves as the alkyne component in this reaction, allowing for the direct attachment of various aryl or vinyl groups to its ethynyl carbon.

The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the alkyne, copper(I), and base). Reductive elimination from the resulting palladium complex yields the coupled product and regenerates the Pd(0) catalyst. Copper-free and nickel-catalyzed Sonogashira protocols have also been developed, broadening the scope and applicability of the reaction. nih.govnih.gov This reaction allows for the synthesis of a wide array of internal alkynes, which are valuable precursors for pharmaceuticals and materials.

Table 2: Representative Conditions for Sonogashira Coupling

This table outlines a general protocol for the Sonogashira coupling of this compound with a generic aryl halide.

| Parameter | Value/Component | Purpose |

| Alkyne | This compound | Nucleophilic alkyne partner. |

| Electrophile | 4-Iodotoluene | Representative aryl halide coupling partner. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Primary catalyst for the cross-coupling cycle. |

| Copper Co-catalyst | CuI (4 mol%) | Facilitates the formation of the copper acetylide intermediate. |

| Base | Triethylamine (B128534) (Et₃N) | Acts as a base to deprotonate the terminal alkyne and neutralize HX byproduct. |

| Solvent | Tetrahydrofuran (THF) | Common aprotic solvent for Sonogashira reactions. |

| Temperature | 60 °C | Typical temperature to ensure a reasonable reaction rate. |

Cross-Coupling Reactions beyond Ethynylation

Other Pd- or Cu-Catalyzed Coupling Reactions

The terminal alkyne functionality of this compound serves as a versatile handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: The most direct application of the terminal alkyne is in the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, typically an amine like triethylamine or diisopropylamine (B44863). For this compound, this reaction would forge a new carbon-carbon bond at the terminal position of the ethynyl group, linking it to various aryl or vinyl moieties. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by transmetalation with a copper(I) acetylide (formed from the alkyne and Cu(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Glasner-Hay Coupling: This is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetric diynes. In the presence of a copper salt, such as copper(II) acetate (B1210297) or copper(I) chloride, and an oxidant (typically air or oxygen), this compound would be expected to dimerize, yielding 1,4-bis(4-(morpholine-4-carbonyl)phenyl)buta-1,3-diyne.

Azide-Alkyne Cycloaddition (Click Chemistry): The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Reacting this compound with an organic azide (R-N₃) in the presence of a copper(I) catalyst would yield a stable triazole-linked conjugate. This reaction is known for its high functional group tolerance and is often performed in aqueous solvent systems.

| Reaction Type | Coupling Partner | Typical Catalysts | General Product Structure |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd(PPh₃)₄, CuI, Base (e.g., NEt₃) | Aryl/Vinyl-substituted Alkyne |

| Glaser-Hay Coupling | Itself (Homocoupling) | Cu(OAc)₂, Pyridine (B92270) | Symmetrical 1,3-Diyne |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | CuSO₄, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole |

Alkyne Hydration and Other Addition Reactions

The carbon-carbon triple bond in this compound is susceptible to addition reactions, most notably the addition of water (hydration).

Alkyne Hydration: The hydration of terminal alkynes is a classic transformation that converts the alkyne into a carbonyl compound. libretexts.org This reaction is typically catalyzed by mercury(II) salts in aqueous acid, but due to toxicity concerns, methods using other transition metals like gold, ruthenium, or platinum have been developed. organic-chemistry.org The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. libretexts.org This enol, having a hydroxyl group attached to a double-bonded carbon, is generally unstable and rapidly tautomerizes to the more stable keto form.

For this compound, hydration would result in the formation of (4-acetylphenyl)(morpholino)methanone . The reaction proceeds via the addition of a hydroxyl group to the internal carbon of the alkyne and a proton to the terminal carbon, leading to the methyl ketone product. libretexts.org

Mechanism:

Electrophilic attack by the metal catalyst (e.g., Hg²⁺, Au⁺) on the alkyne π-system.

Nucleophilic attack by water on the more substituted carbon of the activated alkyne complex.

Deprotonation to form a metal-containing enol intermediate.

Protodemetalation to release the catalyst and form the neutral enol.

Keto-enol tautomerization to yield the final ketone product.

A related, unconventional hydrative synthesis can produce amides directly from terminal alkynes, sulfonyl azides, and water, catalyzed by copper. acs.orgresearchgate.net This demonstrates the versatility of the alkyne group in transformations involving water.

| Catalyst System | Selectivity | Typical Product from Terminal Alkyne |

|---|---|---|

| H₂SO₄, H₂O, HgSO₄ | Markovnikov | Methyl Ketone |

| [(NHC)AuCl] | Markovnikov | Methyl Ketone |

| Disiamylborane then H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |

| Ruthenium(II) complexes | Anti-Markovnikov | Aldehyde |

Other Addition Reactions: Besides hydration, the alkyne can undergo other addition reactions, such as hydrohalogenation (addition of HX) and halogenation (addition of X₂), although these may be complicated by the potential for single or double addition.

Polymerization Mechanisms Involving Alkynes

The ethynyl group makes this compound a potential monomer for the synthesis of various polymers. The polymerization can proceed through different mechanisms depending on the catalysts and conditions employed.

The polymerization of substituted acetylenes is a well-established route to conjugated polymers, which possess interesting electronic and optical properties. Catalysts based on transition metals such as rhodium, tungsten, or molybdenum can initiate the polymerization of the alkyne moiety. For a monomer like this compound, this would lead to a polyacetylene backbone with pendant 4-(morpholine-4-carbonyl)phenyl groups. The conjugated polyene backbone would be the primary contributor to the polymer's electronic properties, while the polar morpholino amide side chains would significantly influence its solubility, processability, and intermolecular interactions.

This compound can be envisioned as a monomer in several polymerization schemes.

Chain-Growth Polymerization: As described above, it can undergo chain-growth polymerization across the triple bond to form a substituted polyacetylene.

Step-Growth Polymerization: While the molecule itself does not possess two distinct functional groups for traditional step-growth polymerization (like polyamides or polyesters), the alkyne group can participate in step-growth polyaddition reactions. youtube.com For example, in polycyclotrimerization reactions catalyzed by species like TaCl₅ or NbCl₅, three alkyne units can react to form a benzene (B151609) ring, leading to a highly cross-linked, aromatic polymer network.

Cross-linking Agent: If incorporated into a polymer chain via another functional group (not present in the parent molecule but in a derivative), the pendant ethynyl group can act as a reactive site for post-polymerization modification or cross-linking. For instance, the alkyne groups could be used to cross-link polymer chains through thermal or catalytic dimerization (Glaser coupling) or by reacting with multi-functional azides (CuAAC), thereby creating a stable polymer network. Amide-functional monomers are known to be incorporated into polymers to enhance their properties. google.comrsc.org

Reactivity of the Morpholino Amide Functionality

The morpholino amide group is a tertiary amide and exhibits the characteristic reactivity of this functional group. Its reactivity is dominated by the resonance interaction between the nitrogen lone pair and the carbonyl π-system. This delocalization of electrons increases the electron density on the oxygen atom and reduces it on the carbonyl carbon, while imparting partial double-bond character to the C-N bond.

This resonance stabilization has two major consequences:

It makes the amide carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack compared to ketones or aldehydes. libretexts.org

It creates a significant rotational barrier around the C-N bond.

Reactions involving the morpholino amide functionality typically require breaking this resonance stabilization and involve attack at the carbonyl carbon.

Nucleophilic Reactivity at the Carbonyl Carbon

Despite its relative stability, the carbonyl carbon of the morpholino amide can be attacked by strong nucleophiles or under forcing conditions. libretexts.orgscience.gov

Hydrolysis: Amide hydrolysis, which cleaves the C-N bond to yield a carboxylic acid and an amine (morpholine in this case), is a key reaction. Tertiary amides are generally very resistant to hydrolysis. umich.eduarkat-usa.org The reaction typically requires vigorous conditions, such as prolonged heating in the presence of strong acids or bases. umich.eduresearchgate.net

Acid-Catalyzed Hydrolysis: Involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Base-Catalyzed Hydrolysis: Involves the direct attack of a strong nucleophile, typically hydroxide (B78521) (OH⁻), on the carbonyl carbon. researchgate.net This process is generally slow for tertiary amides because the leaving group would be a morpholinide anion, which is a very strong base and thus a poor leaving group. The tetrahedral intermediate formed is more likely to collapse by ejecting the hydroxide ion rather than the morpholinide. umich.edu

Reaction with Organometallic Reagents: Potent nucleophiles, such as organolithium or Grignard reagents, can attack the carbonyl carbon. The addition of such a reagent to the morpholine (B109124) amide can lead to the formation of a ketone after acidic workup. nih.gov The initially formed tetrahedral intermediate is stable under the reaction conditions and does not collapse until a proton source is added during workup, which prevents the common side reaction of double addition that occurs with esters or acid chlorides. msu.edu Thus, reacting this compound with an organolithium reagent (R-Li) followed by an aqueous workup would be a viable route to synthesize (4-ethynylphenyl)(alkyl/aryl)methanone.

Reactions Involving the Morpholine Nitrogen (e.g., N-alkylation, N-acylation)

While the nitrogen atom of the morpholine ring in this compound is part of an amide, making it significantly less nucleophilic than a free secondary amine, it can still participate in certain reactions under specific conditions. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its availability for reactions like N-alkylation and N-acylation.

N-alkylation: Direct N-alkylation of N-aroylmorpholines is generally challenging due to the decreased nucleophilicity of the amide nitrogen. Stronger alkylating agents and more forcing conditions may be required compared to the alkylation of free morpholine. For instance, reactions with potent electrophiles like oxonium salts or activated alkyl halides in the presence of a strong base might lead to the formation of quaternary ammonium (B1175870) salts, though this is not a common transformation for amides. In many cases, alternative strategies, such as the synthesis of the desired N-alkylated morpholine precursor prior to acylation, are preferred.

N-acylation: The N-acylation of an existing N-aroylmorpholine is highly unfavorable. The presence of one acyl group already significantly deactivates the nitrogen atom, making the introduction of a second acyl group to form an imide-like structure energetically demanding. Such transformations would typically require highly reactive acylating agents and harsh conditions, and are not a synthetically viable route for this class of compounds.

Amide Bond Transformations (e.g., Reduction, Transamidation)

The amide bond in this compound is a robust functional group, yet it can be transformed through various reductive and substitution pathways.

Reduction: The reduction of the amide carbonyl group in N-aroylmorpholines can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of amides to their corresponding amines. Treatment of this compound with LiAlH₄ would be expected to reduce the amide to afford 4-((4-ethynylphenyl)methyl)morpholine. It is important to note that LiAlH₄ can also reduce the terminal alkyne, potentially leading to a mixture of products or complete reduction to an ethyl group depending on the reaction conditions. Milder reducing agents, such as borane (B79455) (BH₃) complexes, can also be employed for amide reduction and may offer better selectivity for the amide over the alkyne.

Transamidation: Transamidation offers a route to exchange the morpholine moiety with another amine. This reaction is typically catalyzed by acids, bases, or transition metals and often requires elevated temperatures to overcome the stability of the amide bond. For example, heating this compound with a primary amine in the presence of a suitable catalyst could lead to the formation of a new amide and the release of morpholine. The efficiency of this process is dependent on the nucleophilicity of the incoming amine and the reaction conditions employed. Recent developments have shown that metal-free transamidation protocols can be effective for a range of amides.

Reactivity of the Aromatic Ring

The phenyl ring in this compound is substituted with two groups: an ethynyl group and a morpholinocarbonyl group. Both substituents influence the electron density of the ring and thus its susceptibility and regioselectivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Both the ethynyl and the morpholinocarbonyl groups are generally considered to be deactivating and meta-directing for electrophilic aromatic substitution (EAS). The carbonyl group of the amide withdraws electron density from the ring through both inductive and resonance effects. The ethynyl group is also electron-withdrawing, further deactivating the ring towards electrophilic attack. latech.eduwikipedia.org

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound are expected to be sluggish and to occur primarily at the positions meta to both substituents (i.e., the 3- and 5-positions). For example, nitration with a mixture of nitric acid and sulfuric acid would be predicted to yield (4-ethynyl-3-nitrophenyl)(morpholino)methanone as the major product. truman.edu

| Electrophilic Aromatic Substitution | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | (4-Ethynyl-3-nitrophenyl)(morpholino)methanone |

| Bromination | Br₂, FeBr₃ | (3-Bromo-4-ethynylphenyl)(morpholino)methanone |

| Acylation | RCOCl, AlCl₃ | (4-Ethynyl-3-acylphenyl)(morpholino)methanone |

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). libretexts.orgchemistrysteps.commasterorganicchemistry.com The unsubstituted aromatic ring of this compound is not activated for SNA. However, if a halogen were present on the ring, particularly at a position ortho or para to the electron-withdrawing morpholinocarbonyl and ethynyl groups, SNA could be possible. For instance, in a hypothetical molecule like (4-ethynyl-2-fluorophenyl)(morpholino)methanone, the fluorine atom could potentially be displaced by a strong nucleophile. The ethynyl group itself has been investigated for its ability to promote nucleophilic aromatic substitution, acting as an electron-withdrawing group. colby.edu

Concurrent and Selective Functionalization Strategies

The presence of two distinct reactive sites, the ethynyl group and the amide functionality, allows for the development of orthogonal synthetic strategies, where one group can be modified selectively in the presence of the other.

Selective Derivatization Methodologies

The terminal alkyne functionality of this compound serves as a versatile handle for a variety of selective derivatization reactions. These methodologies allow for the covalent modification of the core structure, enabling its incorporation into larger, more complex molecular architectures. The high reactivity and specific reaction pathways of the ethynyl group are exploited in several powerful coupling and cycloaddition strategies, most notably the Sonogashira cross-coupling and azide-alkyne "click" chemistry.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne, such as in this compound, and an aryl or vinyl halide. wikipedia.orglibretexts.org This cross-coupling reaction is a cornerstone in organic synthesis due to its reliability and tolerance of various functional groups. beilstein-journals.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The mild conditions under which the reaction can be performed, including room temperature and aqueous media in some protocols, make it particularly useful for the synthesis of complex molecules. wikipedia.org

The catalytic cycle involves two main interconnected processes. The palladium cycle includes the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by a transmetalation step with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide intermediate, which is crucial for the transmetalation step. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira protocols. libretexts.orgnih.gov These methods are advantageous in contexts where copper toxicity or undesirable alkyne homocoupling (Glaser coupling) are concerns. nih.gov These systems often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle without the need for a copper co-catalyst. nih.gov The reactivity of the halide partner is a key factor, with the typical reactivity order being I > OTf > Br >> Cl. wikipedia.org This differential reactivity allows for selective couplings in molecules containing multiple different halide leaving groups. libretexts.org

| Catalyst System | Base | Solvent | Typical Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., NEt₃, Piperidine) | DMF, THF, Acetonitrile | Room Temp. to 100 °C | Classic, widely used conditions. wikipedia.orgbeilstein-journals.org | wikipedia.orgbeilstein-journals.org |

| [DTBNpP]Pd(crotyl)Cl | TMP (2,2,6,6-Tetramethylpiperidine) | DMSO | Room Temperature | Air-stable precatalyst, copper-free, rapid reaction. nih.gov | nih.gov |

| Pd(OAc)₂ / Ligand (e.g., PPh₃) | Amine (e.g., BuNH₂) | Aqueous media | Room Temperature | Sustainable conditions using water as a solvent. wikipedia.org | wikipedia.org |

| Dipyridylpalladium complex | Pyrrolidine | N-Methylpyrrolidinone (NMP) or Water | Room Temp. to Reflux | Copper-free coupling of aryl iodides and bromides. wikipedia.org | wikipedia.org |

Azide-Alkyne "Click" Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click" chemistry, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. nih.govnih.gov This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage. nih.govthermofisher.com The resulting triazole ring is chemically robust and can act as a stable linker, often mimicking the properties of an amide bond. nih.gov

The CuAAC reaction proceeds with high yields under benign conditions, often in aqueous solvents and at room temperature, making it exceptionally suitable for applications in chemical biology and materials science. nih.gov It provides a powerful tool for conjugating this compound to a wide array of molecules functionalized with an azide group, such as fluorescent probes, biomolecules, or polymers. nih.govmdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a copper-free alternative. nih.gov This methodology utilizes a strained cycloalkyne, such as dibenzocyclooctyne (DIBO), which reacts readily with azides without the need for a metal catalyst. nih.govthermofisher.com The elimination of the cytotoxic copper catalyst makes SPAAC particularly valuable for applications involving live cells or other sensitive biological systems. thermofisher.com

| Reaction Type | Alkyne Partner | Azide Partner | Catalyst/Promoter | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| CuAAC | Terminal Alkyne | Organic Azide | Cu(I) source (e.g., CuSO₄ + sodium ascorbate) | Water, t-BuOH/H₂O, DCM/H₂O | High efficiency, regiospecific, forms stable triazole. nih.govmdpi.com | nih.govmdpi.com |

| SPAAC | Cycloalkyne (e.g., DIBO, BCN) | Organic Azide | None (Strain-promoted) | Aqueous buffers, Organic solvents | Copper-free, bioorthogonal, suitable for live-cell applications. nih.gov | nih.gov |

Domino and Cyclization Reactions

The ethynyl group in this compound can also participate in domino reactions, where a single synthetic operation initiates a cascade of bond-forming events. For instance, an intermolecular Sonogashira coupling can be followed by an intramolecular cyclization. organic-chemistry.org A reported methodology involves the coupling of terminal acetylenes with ortho-substituted aryl halides, such as 2-(2-bromophenoxy) derivatives, which, under the reaction conditions, undergo a subsequent 5-exo-dig cyclization to furnish highly substituted benzo[b]furans. organic-chemistry.org This strategy provides a concise route to complex heterocyclic systems from simple precursors. Other mediated cyclization reactions, such as those using [bis-(trifluoroacetoxy)iodo]benzene (PIFA), have also been developed for the synthesis of heterocyclic scaffolds like benzo[b]thiophenes from related vinyl sulfide (B99878) precursors, highlighting the versatility of cyclization strategies in derivatizing such structures. rsc.org

Role As a Versatile Synthetic Building Block in Material Sciences and Complex Molecule Construction

Precursor in Polymer Chemistry

The presence of the reactive ethynyl (B1212043) group makes (4-Ethynylphenyl)(morpholino)methanone an ideal monomer for constructing a variety of polymer architectures. Its ability to participate in well-established polymerization reactions allows for the creation of materials with tailored properties and complex designs.

Conjugated Microporous Polymers (CMPs) are a class of materials characterized by their extensive π-conjugation and permanent porous structures. These features make them suitable for applications in gas storage, separation, and catalysis. The Sonogashira-Hagihara cross-coupling is a primary method for synthesizing CMPs, where poly-functionalized aryl halides are reacted with monomers containing multiple alkyne groups. mdpi.com

In this context, this compound can serve as a key monofunctional or, if used in conjunction with other multi-ethynyl monomers, a modulating building block. Its reaction with a comonomer, such as a tri- or tetra-substituted aryl halide, under Sonogashira conditions would lead to the formation of a rigid, cross-linked, and porous network. The morpholino group can impart desirable solubility characteristics to the polymer precursors and influence the final polymer's surface properties.

Table 2: Illustrative Sonogashira Coupling for CMP Synthesis

| Role in Reaction | Example Compound | Rationale |

|---|---|---|

| Alkyne Monomer | This compound | Provides the reactive terminal alkyne for polymer chain extension. |

| Cross-linking Comonomer | 1,3,5-Tribromobenzene | Acts as a rigid, trifunctional node to create a 2D or 3D porous network. |

| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄) / Copper(I) salt (e.g., CuI) | Catalyzes the C(sp²)-C(sp) bond formation between the monomers. nih.gov |

| Base/Solvent | Amine base (e.g., Triethylamine) in a solvent like THF | Creates the necessary reaction environment and neutralizes the HX byproduct. jk-sci.com |

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov Their synthesis requires precise, step-by-step reactions. The terminal alkyne of this compound is perfectly suited for such iterative synthetic strategies, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". rsc.orgresearchgate.net

This compound can be used in both divergent and convergent dendrimer synthesis. nih.gov In a convergent approach, it could be coupled to the periphery of a growing dendron, which is then attached to a multifunctional core. In a divergent strategy, a core molecule functionalized with azide (B81097) groups could be reacted with this compound to form the first generation. The resulting molecule would then be modified to introduce new reactive sites for the next generation's growth. This modularity allows for the precise construction of complex, quantized nanostructures. nih.govresearchgate.net

Beyond CMPs, this compound can be integrated into various cross-linked polymer networks. rsc.org The polymerization of the ethynyl group itself can lead to the formation of a conjugated polyacetylene backbone. When copolymerized with multifunctional monomers, it can act as a cross-linking agent, imparting rigidity and thermal stability to the resulting material. The formation of these networks can be initiated through various methods, including thermal treatment or catalysis, transforming soluble oligomers or monomers into an insoluble, three-dimensional structure. ethz.ch

Scaffold for Functional Molecular Design

The rigid phenyl ring combined with the reactive alkyne and the functional morpholino group makes this compound an excellent scaffold. It provides a stable core from which more complex, functional molecules can be designed and synthesized.

The design of ligands is central to coordination chemistry and catalysis. This compound possesses multiple potential coordination sites for metal ions. The morpholine (B109124) ring contains both nitrogen and oxygen atoms with lone pairs of electrons that can bind to metal centers. researchgate.net Transition metals, in particular, can coordinate with such N and O donor atoms. mdpi.comnih.gov Additionally, the π-system of the ethynyl group and the phenyl ring can also participate in coordination with transition metals like ruthenium, gold, or platinum. mdpi.comnih.gov By modifying the molecule through the ethynyl group, it is possible to create bidentate or polydentate ligands, enabling the formation of stable and structurally diverse metal complexes with potential applications in catalysis or as functional materials. mdpi.com

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). researchgate.netnih.gov The properties of a MOF, such as pore size and functionality, are directly determined by the choice of the metal and the organic linker. researchgate.net

While this compound in its current form is not a typical linker (which usually requires at least two coordinating groups like carboxylates), its rigid structure and reactive handle make it an ideal precursor for linker synthesis. researchgate.netresearchgate.net The ethynyl group can be readily transformed into other functional groups, such as a carboxylic acid, through oxidation or other reactions. Furthermore, Sonogashira coupling can be used to connect two molecules of a carboxylate-functionalized version of the scaffold, creating a longer, rigid, and linear ditopic linker. google.com The ability to functionalize this building block allows for the precise tuning of linker geometry, length, and chemical properties, which is a key strategy in designing MOFs for specific applications like gas separation and storage. uni-hannover.denih.govresearchgate.net

Synthetic Intermediate in Multi-Step Organic Synthesis (non-biological target molecules)

The utility of This compound) as a synthetic intermediate stems from the distinct reactivity of its two primary functional groups: the terminal ethynyl (alkyne) group and the morpholino-methanone (amide) group. This dual functionality allows for its incorporation into a wide array of molecular structures through various synthetic transformations. The amide linkage, formed from the reaction of 4-ethynylbenzoic acid and morpholine, generally offers high chemical stability, making the morpholine group a robust component during subsequent reactions of the alkyne.

The terminal alkyne is the primary reactive site for carbon-carbon bond formation, a cornerstone of complex molecule construction. This functional group allows This compound) to participate in a variety of powerful coupling reactions. For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a key method for creating extended π-conjugated systems. Such systems are fundamental to the development of organic electronic materials, including molecular wires and organic light-emitting diodes (OLEDs).

Furthermore, the alkyne group is a perfect handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and orthogonal reaction allows for the facile connection of the ethynylphenyl moiety to molecules bearing an azide group, leading to the formation of stable triazole linkages. This methodology is instrumental in the synthesis of dendrimers, functionalized polymers, and other macromolecular architectures where precise control over structure and connectivity is paramount.

While direct, detailed research findings on the extensive use of This compound) in the synthesis of specific non-biological target molecules are not widely available in public literature, its structural precursor, 4-ethynylbenzoic acid, has been utilized in the synthesis of precursors for dendritic helical poly(phenylacetylene)s and in the preparation of zinc porphyrins for dye-sensitized solar cells. chemicalbook.comsigmaaldrich.com This suggests that the morpholine derivative, This compound) , is likely employed in similar material science applications, where the morpholine group may be introduced to enhance solubility, tune electronic properties, or act as a stable structural element.

The table below outlines the potential synthetic transformations and applications of This compound) as a versatile building block in the construction of non-biological complex molecules.

| Reaction Type | Reactant | Resulting Linkage/Structure | Potential Application of Product |

| Sonogashira Coupling | Aryl/Vinyl Halide | Aryl/Vinyl-Alkyne | Molecular Wires, Conjugated Polymers for Organic Electronics |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide | 1,2,3-Triazole | Dendrimers, Functionalized Polymers, Surface Modification |

| Glaser Coupling | Oxidative Agent (e.g., Cu(OAc)₂) | Butadiyne Linkage | Conjugated Microporous Polymers, Carbon-Rich Nanomaterials |

| Alkyne Metathesis | Alkyne Metathesis Catalyst | Internal Alkyne | Macrocycles, Dynamic Covalent Frameworks |

Advanced Spectroscopic and Theoretical Investigations of 4 Ethynylphenyl Morpholino Methanone

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insight

Advanced spectroscopic techniques are indispensable for moving beyond basic identification to a deeper understanding of the molecule's structure, conformation, and behavior in chemical reactions.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. nih.gov For (4-Ethynylphenyl)(morpholino)methanone, these methods would offer significant insights into its structural integrity and the electronic effects of its constituent functional groups.

The FT-IR and Raman spectra would be characterized by several key vibrational modes. The terminal alkyne (C≡C-H) group would exhibit a sharp, intense C≡C stretching vibration, typically in the 2100-2140 cm⁻¹ region, and a strong C-H stretching band around 3300 cm⁻¹. The presence and position of these bands are definitive for the ethynyl (B1212043) functionality.

The tertiary amide carbonyl (C=O) group would produce a strong absorption band in the FT-IR spectrum, expected in the range of 1630-1680 cm⁻¹, characteristic of amides. The exact frequency would be sensitive to the electronic effects of the ethynylphenyl group and the morpholine (B109124) ring. The C-N stretching vibration of the amide would also be observable.

The morpholine ring would contribute characteristic C-H stretching vibrations from its methylene (B1212753) (-CH₂-) groups, typically below 3000 cm⁻¹, as well as scissoring, wagging, and twisting modes in the fingerprint region (below 1500 cm⁻¹). youtube.com The C-O-C stretching vibrations of the ether linkage within the morpholine ring would also be present. The phenyl ring would show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.

A comparative analysis of experimental FT-IR and Raman spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT) would allow for a detailed assignment of each vibrational mode. schrodinger.comwvu.edu This correlation provides a powerful tool for confirming the molecular structure and understanding the electronic communication between the different parts of the molecule.

Table 1: Expected Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Alkyne (C≡C-H) | C≡C Stretch | 2100 - 2140 |

| ≡C-H Stretch | ~3300 | |

| Amide (C=O) | C=O Stretch | 1630 - 1680 |

| Phenyl Ring | C=C Stretch | 1450 - 1600 |

| C-H Stretch | >3000 | |

| Morpholine Ring | C-H Stretch | <3000 |

| C-O-C Stretch | 1070 - 1150 |

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For this compound, NMR studies, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), would be crucial for understanding its conformational preferences. mdpi.comnih.gov

The key conformational feature of this molecule is the rotation around the C-N amide bond. Due to the partial double bond character of the amide linkage, this rotation is restricted, potentially leading to the existence of different conformers in solution at room temperature. thesciencepublishers.comnih.govnih.govresearchgate.net This would be observable in the ¹H and ¹³C NMR spectra as a doubling of signals for the morpholine protons and carbons adjacent to the nitrogen atom.

The morpholine ring itself typically adopts a chair conformation. Temperature-dependent NMR studies could reveal the energy barriers for both the amide bond rotation and the ring inversion of the morpholine moiety. researchgate.net NOESY experiments would allow for the determination of through-space proximities between protons. For instance, correlations between the ortho-protons of the phenyl ring and the protons on the nitrogen-adjacent methylene groups of the morpholine ring would help to establish the preferred orientation of the aryl group relative to the amide plane.

The chemical shifts of the protons and carbons would also provide valuable information. The ethynyl proton would appear as a characteristic singlet in the ¹H NMR spectrum, while the aromatic protons would exhibit a splitting pattern indicative of para-substitution. The methylene protons of the morpholine ring would likely show complex multiplets due to their diastereotopic nature arising from the chair conformation and the presence of the chiral center at the nitrogen atom upon restricted rotation.

Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight of a synthesized compound and for monitoring the progress of a chemical reaction. In the synthesis of this compound, MS would be used to confirm the successful formation of the product by identifying its molecular ion peak.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition and confirming the molecular formula (C₁₃H₁₃NO₂).

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the molecular ion to provide structural information. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways could include the cleavage of the amide bond, leading to the formation of a (4-ethynylphenyl)carbonyl cation and a morpholine radical cation, or vice versa. mdpi.com Loss of the morpholine ring as a neutral molecule is also a plausible fragmentation pathway. mdpi.com The fragmentation of the ethynylphenyl group could also be observed. By analyzing these fragmentation patterns, the connectivity of the atoms within the molecule can be confirmed.

In a reaction monitoring scenario, for instance, in the amide bond formation reaction between 4-ethynylbenzoyl chloride and morpholine, MS could be used to track the disappearance of the starting materials and the appearance of the this compound product over time. This provides valuable kinetic information and helps in optimizing reaction conditions.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to understand the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov For this compound, DFT calculations could be employed to optimize its molecular geometry, calculate its vibrational frequencies (to compare with experimental FT-IR and Raman spectra), and determine various electronic properties and reactivity descriptors. bohrium.com

DFT calculations would provide insights into the distribution of electron density within the molecule, highlighting the polarization of the amide bond and the electronic influence of the ethynylphenyl group. Reactivity descriptors such as chemical potential, hardness, and softness, which can be derived from the energies of the frontier molecular orbitals, would offer a quantitative measure of the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that helps in understanding and predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, an FMO analysis would reveal the distribution of these key orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The spatial distribution of the HOMO and LUMO would indicate the probable sites for electrophilic and nucleophilic attack, respectively.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. The calculated HOMO-LUMO gap can also be correlated with the electronic absorption properties of the molecule, as it relates to the energy of the lowest-lying electronic transition. schrodinger.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgnumberanalytics.com It allows for the identification of electron-rich and electron-deficient regions, which are crucial for understanding and predicting a molecule's reactivity, intermolecular interactions, and electrophilic and nucleophilic sites. ucsb.eduuni-muenchen.de The MEP map is typically represented by a color spectrum, where red indicates regions of lowest electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue signifies regions of highest electrostatic potential (electron-deficient, prone to nucleophilic attack). libretexts.orglibretexts.org

While a specific MEP analysis for this compound is not available in the searched literature, a qualitative prediction can be made based on its constituent functional groups. The oxygen atom of the carbonyl group and the oxygen atom within the morpholine ring are expected to be the most electron-rich areas, depicted as red or deep red on an MEP map. These regions are characterized by a high density of non-bonding electrons and would be the primary sites for electrophilic attack.

Conversely, the hydrogen atom of the terminal ethynyl group is anticipated to be the most electron-deficient region, represented by a blue color. This is due to the electron-withdrawing nature of the sp-hybridized carbon to which it is attached. The aromatic protons and the protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring would exhibit intermediate positive electrostatic potentials.

Interactive Data Table: Predicted MEP Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Carbonyl Oxygen | Highly Negative | Red | Site for Electrophilic Attack |

| Morpholine Oxygen | Negative | Orange/Red | Site for Electrophilic Attack |

| Ethynyl Hydrogen | Highly Positive | Blue | Site for Nucleophilic Attack |

| Aromatic Protons | Moderately Positive | Light Blue/Green | Weakly Electrophilic |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular bonding and electronic interactions within a molecule. rsc.orgaiu.edu It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs, quantifying the stabilization energy associated with these interactions. researchgate.netrsc.org

A comprehensive NBO analysis of the specific molecule this compound is not present in the reviewed literature. However, a theoretical study on a structurally related compound, Benzyl(3-fluoro-4-morpholinophenyl)carbamate, offers valuable insights into the types of interactions that can be expected. pnrjournal.com This analog also features a morpholine ring attached to a substituted phenyl group, making its electronic interactions relevant for understanding the target compound.

The NBO analysis of Benzyl(3-fluoro-4-morpholinophenyl)carbamate reveals significant hyperconjugative interactions that contribute to its stability. pnrjournal.com These interactions involve the delocalization of electron density from lone pair orbitals of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For instance, a strong interaction is observed between the lone pair of the morpholine nitrogen and the antibonding orbitals of the neighboring C-C bonds of the phenyl ring. Similarly, the lone pairs of the oxygen atoms contribute to the electronic stability through delocalization into adjacent antibonding orbitals. These types of interactions are also expected to be present in this compound, influencing its conformational preferences and reactivity.

Interactive Data Table: Key Hyperconjugative Interactions in the Analog Benzyl(3-fluoro-4-morpholinophenyl)carbamate

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | 25.87 |

| LP (1) N1 | π* (C4-C5) | 18.45 |

| LP (1) O1 | σ* (N1-C6) | 5.12 |

| LP (2) O2 | σ* (C7-C8) | 3.98 |

Data is for the analog compound Benzyl(3-fluoro-4-morpholinophenyl)carbamate as reported in the literature and is intended to be representative of the types of interactions in morpholine-containing aromatic amides. pnrjournal.com

Reaction Pathway Elucidation and Transition State Analysis

A thorough search of the current scientific literature did not yield any specific computational studies focused on the reaction pathway elucidation or transition state analysis for the synthesis or subsequent reactions of this compound. Such studies would involve high-level quantum mechanical calculations to map the potential energy surface of a reaction, identifying the structures of transition states and intermediates, and calculating the associated activation energies. This type of analysis is crucial for understanding reaction mechanisms, predicting reaction kinetics, and optimizing reaction conditions. While the synthesis of morpholine amides is a well-established chemical transformation, detailed theoretical investigations into the specific pathways for this particular compound are not publicly available at this time.

Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. nih.govmq.edu.au The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability and hyperpolarizability. nih.gov

Direct experimental or computational data on the NLO properties of this compound could not be located. However, the computational study of the analog, Benzyl(3-fluoro-4-morpholinophenyl)carbamate, provides valuable predictive insights. pnrjournal.comossila.com This study, utilizing Density Functional Theory (DFT), calculated the dipole moment (μ) and the first-order hyperpolarizability (β), which are key indicators of NLO activity. pnrjournal.com

The calculated values for Benzyl(3-fluoro-4-morpholinophenyl)carbamate suggest that it possesses significant NLO potential. pnrjournal.com The presence of electron-donating (morpholine) and electron-withdrawing/π-conjugated systems within a molecule can lead to a large hyperpolarizability. In this compound, the morpholino group acts as an electron donor, and the ethynylphenyl group, with its extended π-system, acts as an acceptor and transducer of electronic charge. This donor-π-acceptor architecture is a common motif in molecules designed for NLO applications. Therefore, it is plausible that this compound would also exhibit notable NLO properties.

Interactive Data Table: Calculated NLO Properties for the Analog Benzyl(3-fluoro-4-morpholinophenyl)carbamate

| Property | B3LYP/6-311++G(d,p) | B3LYP/cc-pVDZ |

| Dipole Moment (μ) (Debye) | 2.8869 | 2.7896 |

| First Hyperpolarizability (β) (a.u.) | 207.3537 | 172.8988 |

Data is for the analog compound Benzyl(3-fluoro-4-morpholinophenyl)carbamate and indicates a potential for NLO applications in this class of molecules. pnrjournal.com

Emerging Research Directions and Future Prospects for 4 Ethynylphenyl Morpholino Methanone

Development of Green Chemistry Approaches for Synthesis

There is a lack of specific published research on the development of green chemistry approaches for the synthesis of (4-Ethynylphenyl)(morpholino)methanone. General principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. These principles often involve the use of safer solvents, renewable starting materials, and more energy-efficient reaction conditions, such as microwave-assisted synthesis or mechanochemistry. However, the application of these specific methodologies to the production of this compound has not been detailed in available scientific literature.

Exploration of Novel Catalytic Transformations

Integration into Self-Assembled Systems

Information regarding the integration of this compound into self-assembled systems is similarly scarce. The structural motifs within the molecule, including the aromatic ring and the morpholine (B109124) group, could potentially allow it to participate in non-covalent interactions like π-π stacking or hydrogen bonding, which are crucial for the formation of supramolecular structures. Such self-assembled systems have applications in areas like drug delivery and molecular electronics. However, there are no specific reports on the design and study of self-assembling systems based on this particular compound.

Advanced Applications in Materials Science Beyond Current Scope